molecular formula C16H15NO4 B5204368 ethyl 2-(benzoylamino)-3-(2-furyl)acrylate

ethyl 2-(benzoylamino)-3-(2-furyl)acrylate

Cat. No. B5204368
M. Wt: 285.29 g/mol
InChI Key: PBWKJCDDDGQFQR-KAMYIIQDSA-N
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Description

Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as ethyl N-benzoyl-N-(2-furylmethyl)glycinate, is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research due to its diverse applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antimicrobial and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate in lab experiments is its broad range of biological activities. The compound has been found to exhibit potent anticancer, antimicrobial, and anti-inflammatory activity, making it a valuable tool for researchers in the field of medicinal chemistry. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is the development of novel derivatives of the compound with improved biological activity and pharmacological properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the compound's potential as a neuroprotective agent and to investigate its effects on cognitive function in humans.

Synthesis Methods

The synthesis of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate acrylate with N-benzoyl-N-(2-furylmethyl 2-(benzoylamino)-3-(2-furyl)acrylate)glycine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has a broad range of scientific research applications, primarily in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

ethyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-16(19)14(11-13-9-6-10-21-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKJCDDDGQFQR-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate

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